3-(4-Amino-pyridin-3-YL)-acrylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-(4-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)4-3-8-7-12-6-5-9(8)11/h3-7H,2H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPATUMODNSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CN=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696562 | |
| Record name | Ethyl 3-(4-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104830-07-1 | |
| Record name | Ethyl 3-(4-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Amino-pyridin-3-YL)-acrylic acid ethyl ester, with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and an acrylic acid moiety, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound contains the following structural features:
- Pyridine Ring: A six-membered aromatic ring with nitrogen, which can participate in various biological interactions.
- Acrylic Acid Moiety: An unsaturated carboxylic acid that can undergo various chemical reactions, enhancing the compound's versatility in synthesis.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Pyridine derivatives are known to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated the ability to inhibit receptor tyrosine kinases, which are crucial in cancer signaling pathways . The mechanism often involves apoptosis induction and cell cycle arrest, particularly at the G2/M phase .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in metabolic pathways, modulating cellular processes.
- Receptor Interaction: It can bind to receptors or proteins that play roles in cell signaling and proliferation, leading to altered cellular responses.
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial efficacy of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 1 μg/mL against Staphylococcus aureus and other strains . -
Anticancer Activity Investigation:
In vitro studies on cancer cell lines demonstrated that analogs of this compound induced significant apoptosis and inhibited cell proliferation. The findings suggest that these compounds could serve as lead structures for developing novel anticancer agents targeting specific signaling pathways .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with acrylic acid esters under controlled conditions. This versatility allows for the generation of a library of compounds for further biological evaluation.
Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition, receptor binding |
| 3-(6-Amino-pyridin-3-YL)-acrylic acid ethyl ester | High | Moderate | Apoptosis induction |
| 2-Amino-5-methylpyridine | Low | High | Cell cycle arrest |
Comparison with Similar Compounds
Structural Analogues in the Pyridine-Acrylate Family
The following table summarizes key structural analogs, focusing on substituent variations and their implications:
Key Observations :
- Steric Influence : Bulky substituents (e.g., tetrafluoro-benzoyl in ) reduce conformational flexibility, affecting crystallization behavior.
- Reactivity: Chloro-substituted derivatives (e.g., ) exhibit higher electrophilicity, favoring cross-coupling reactions, while amino-substituted variants are more suited for Schiff base formation or coordination chemistry.
Physicochemical Properties
While direct data for the target compound are sparse, ethyl acrylate derivatives generally exhibit:
Preparation Methods
Knoevenagel Condensation
This base-catalyzed reaction couples the aldehyde group of 4-nitro-pyridine-3-carbaldehyde with ethyl acrylate. Piperidine or ammonium acetate serves as the catalyst, facilitating deprotonation of the acrylate’s α-hydrogen.
Reaction Conditions:
| Parameter | Value/Range |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Catalyst | Piperidine (10 mol%) |
| Reaction Time | 12–24 hours |
The reaction proceeds via a nucleophilic attack mechanism, forming an α,β-unsaturated ester. Yield optimization requires anhydrous conditions to prevent hydrolysis of the ester group.
Heck Coupling
An alternative method uses palladium-catalyzed coupling between a halogenated pyridine (e.g., 3-bromo-4-nitro-pyridine) and ethyl acrylate. This approach avoids the need for aldehyde precursors.
Reaction Conditions:
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Base | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–80°C |
The Heck reaction offers higher regioselectivity but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Reduction of Nitro to Amino Group
The nitro group at the 4-position of the pyridine ring is reduced to an amino group post-condensation. Catalytic hydrogenation is preferred for scalability and mild conditions.
Hydrogenation Protocol:
| Parameter | Value/Range |
|---|---|
| Catalyst | Palladium on carbon (10%) |
| Pressure | 1–3 atm H₂ |
| Solvent | Ethanol |
| Temperature | 25–40°C |
| Reaction Time | 4–6 hours |
The reduction proceeds quantitatively, yielding the amino derivative without affecting the ester group. Alternatives like Fe/HCl or SnCl₂ are avoided due to ester hydrolysis risks.
Purification and Isolation Techniques
Crude product purification is critical due to byproducts from incomplete reactions or side reactions.
Column Chromatography
Silica gel chromatography with a gradient of ethyl acetate in hexane (20–50%) effectively separates the target compound from unreacted starting materials.
Typical Elution Profile:
| Fraction | Solvent Composition | Component Eluted |
|---|---|---|
| 1 | 20% EtOAc/hexane | Ethyl acrylate |
| 2 | 35% EtOAc/hexane | This compound |
| 3 | 50% EtOAc/hexane | Nitro-byproducts |
Recrystallization
For large-scale production, recrystallization from ethanol/water (7:3 v/v) yields crystals with >98% purity. Cooling to 4°C enhances crystal formation.
Reaction Optimization and Scalability
Industrial production requires balancing cost, yield, and environmental impact. Continuous flow reactors improve heat transfer and reduce reaction times compared to batch processes.
Scaled-Up Parameters:
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.1 L | 1000 L |
| Temperature Control | Oil bath | Jacketed reactor |
| Catalyst Recovery | Not feasible | Filtration and reuse |
| Yield | 65–75% | 80–85% |
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridine-H), 7.92 (d, J = 15.6 Hz, 1H, CH=CO), 6.32 (d, J = 15.6 Hz, 1H, CH₂), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 1.31 (t, J = 7.1 Hz, 3H, CH₃).
-
FT-IR (KBr) : 1720 cm⁻¹ (C=O), 1635 cm⁻¹ (C=C), 3350 cm⁻¹ (NH₂).
Challenges and Mitigation Strategies
Common issues include ester hydrolysis during reduction and nitro-group over-reduction. These are addressed by:
-
Using buffered hydrogenation conditions (e.g., NH₄OAc).
-
Monitoring reaction progress via TLC or in-line spectroscopy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-amino-pyridin-3-yl)-acrylic acid ethyl ester, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via Wittig reaction using 4-amino-3-pyridinecarboxaldehyde and ethyl (triphenylphosphoranylidene)acetate. Optimal conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., THF or DCM), and controlled temperatures (0–25°C) to minimize side reactions like hydrolysis of the ester group .
- Alternative methods involve copper(II) triflate-catalyzed olefination of aldehydes with ethyl diazoacetate, which offers higher regioselectivity for α,β-unsaturated esters .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Key signals include the ethyl ester protons (δ ~1.2–1.3 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), the acrylic acid vinyl protons (δ ~6.3–7.5 ppm), and pyridine ring protons (δ ~8.0–9.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) is used for structure refinement. Parameters like hydrogen bonding (N–H⋯O) and π-π stacking between pyridine rings are critical for confirming molecular packing .
Q. How does the amino group at the 4-position of the pyridine ring influence the compound’s reactivity?
- The amino group enhances nucleophilicity, enabling participation in hydrogen bonding and Schiff base formation. It also stabilizes intermediates in catalytic cycles, as seen in metal-mediated reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), use 2D NMR (COSY, NOESY) to confirm connectivity. For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions .
- Example : In a related compound, 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester, X-ray data resolved ambiguities in NH proton assignment observed in 1H NMR .
Q. What experimental strategies optimize the compound’s bioactivity in medicinal chemistry studies?
- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace ethyl with methyl or tert-butyl) to alter lipophilicity and metabolic stability. Introduce electron-withdrawing groups (e.g., F, Cl) on the pyridine ring to enhance binding to target enzymes .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs, guided by the compound’s hydrogen-bonding and π-stacking capabilities .
Q. What role does this compound play in supramolecular chemistry or materials science?
- The acrylic acid ethyl ester moiety facilitates polymerization under UV light, forming conductive polymers. The pyridine-amino group enables coordination with transition metals (e.g., Cu²⁺, Ru³⁺) for catalytic or photoluminescent materials .
- Example : In crystal engineering, the compound’s NH₂ group forms hydrogen-bonded networks with carboxylic acid derivatives, creating porous frameworks for gas storage .
Q. How can computational modeling guide the design of derivatives with improved properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites. Compare with experimental UV-Vis and IR data for validation .
- MD Simulations : Assess solubility and aggregation behavior in aqueous/organic solvents by analyzing radial distribution functions (RDFs) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
